4-(4-Carboethoxyphenyl)-1-butene
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Overview
Description
4-(4-Carboethoxyphenyl)-1-butene is an organic compound characterized by the presence of a butene chain attached to a phenyl ring, which is further substituted with a carboethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Carboethoxyphenyl)-1-butene typically involves the reaction of 4-carboethoxybenzaldehyde with a suitable alkene under basic conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired butene derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Carboethoxyphenyl)-1-butene can undergo various chemical reactions, including:
Oxidation: The double bond in the butene chain can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: The corresponding alkane.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
4-(4-Carboethoxyphenyl)-1-butene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-Carboethoxyphenyl)-1-butene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Carboethoxyphenyl cyclopropyl ketone
- 4-Carboethoxyphenyl cyclobutyl ketone
- 4-Carboethoxyphenyl cyclohexyl ketone
Uniqueness
4-(4-Carboethoxyphenyl)-1-butene is unique due to its specific structural features, which confer distinct reactivity and properties compared to its analogs. The presence of the butene chain and the carboethoxy group allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 4-but-3-enylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-5-6-11-7-9-12(10-8-11)13(14)15-4-2/h3,7-10H,1,4-6H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJWUEHSSKQPAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641157 |
Source
|
Record name | Ethyl 4-(but-3-en-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
591760-20-2 |
Source
|
Record name | Ethyl 4-(but-3-en-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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